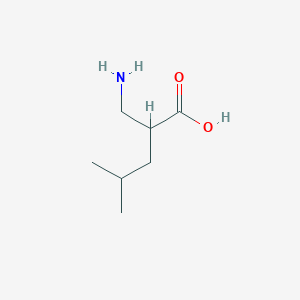

2-(Aminomethyl)-4-methylpentanoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(aminomethyl)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)3-6(4-8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXQYBCPMFDMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598226 | |

| Record name | 2-(Aminomethyl)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100869-07-6 | |

| Record name | 2-(Aminomethyl)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Aminomethyl 4 Methylpentanoic Acid

Asymmetric Synthesis Approaches for Enantiomeric Purity

The development of synthetic routes to 2-(aminomethyl)-4-methylpentanoic acid has evolved significantly, moving from classical resolution of racemates to sophisticated asymmetric methods that establish the desired stereocenter with high fidelity. These approaches include the use of chiral auxiliaries, asymmetric catalysis with metal complexes, organocatalysts, and biocatalysis.

Stereoselective Synthetic Pathways for (S)-2-(Aminomethyl)-4-methylpentanoic Acid

The synthesis of the biologically active (S)-enantiomer has been the primary focus of extensive research, leading to a variety of elegant and efficient stereoselective strategies.

Asymmetric Hydrogenation: A concise and effective method involves the asymmetric hydrogenation of a β-unsaturated precursor. For instance, a 3-cyano-5-methylhex-3-enoic acid salt can be hydrogenated using a rhodium catalyst complexed with a chiral phosphine ligand, such as Me-DuPHOS. This reaction stereoselectively reduces the double bond to furnish the (S)-3-cyano-5-methylhexanoate intermediate with very high enantiomeric excess. Subsequent reduction of the nitrile group yields the final (S)-2-(aminomethyl)-4-methylpentanoic acid researchgate.net.

Enzymatic Kinetic Resolution: Biocatalysis offers a powerful tool for resolving racemic mixtures. Lipases are commonly employed to selectively hydrolyze a racemic ester precursor, such as rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE). The enzyme preferentially acts on one enantiomer, leading to the formation of the chiral intermediate (S)-2-Carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA) with high enantiopurity nih.govresearchgate.net. Similarly, nitrilases can be used for the regio- and enantioselective hydrolysis of a racemic dinitrile precursor like isobutylsuccinonitrile (IBSN), affording (S)-3-cyano-5-methylhexanoic acid acs.orgacs.org.

Chiral Auxiliary-Based Synthesis: An Evans asymmetric alkylation approach utilizes a chiral oxazolidinone auxiliary to direct the stereoselective alkylation of an enolate tsijournals.comtsijournals.com. The chiral auxiliary is first acylated, and the resulting imide is deprotonated to form a chiral enolate. Reaction with an appropriate electrophile, such as an alkyl halide, proceeds with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired chiral carboxylic acid precursor, which can then be converted to (S)-2-(aminomethyl)-4-methylpentanoic acid tsijournals.comtsijournals.com.

Organocatalytic Michael Addition: Asymmetric organocatalysis provides a metal-free alternative. The conjugate addition of a nucleophile like dimethyl malonate to a nitroalkene, such as (E)-5-methyl-1-nitrohex-1-ene, can be catalyzed by chiral bifunctional organocatalysts like squaramides derived from Cinchona alkaloids. This key step establishes the chiral center, and the resulting adduct can be transformed through several steps into the target (S)-enantiomer metu.edu.trunivaq.itacs.orgbeilstein-journals.org.

Stereoselective Synthetic Pathways for (R)-2-(Aminomethyl)-4-methylpentanoic Acid

While the (R)-enantiomer is biologically less active, its synthesis is important for pharmacological studies and as a stereochemical reference standard. Methods to access the (R)-enantiomer often mirror those for the (S)-enantiomer, either by using the opposite enantiomer of a catalyst or auxiliary or through alternative stereoselective transformations.

Biocatalytic Asymmetric Reduction: A notable strategy for producing the (R)-enantiomer involves the use of ene-reductases. While the bioreduction of (E)-β-cyanoacrylate esters typically yields (S)-products, the corresponding (Z)-isomers are stereoselectively reduced by certain ene-reductases, such as those from the Old Yellow Enzyme (OYE) family, to give the enantiomeric (R)-β-cyano esters nih.govacs.org. These esters serve as direct precursors to (R)-2-(aminomethyl)-4-methylpentanoic acid. This substrate-controlled stereoselectivity allows access to either enantiomer by selecting the appropriate geometric isomer of the starting material nih.govacs.org.

Separation from Racemic Synthesis: In chemoenzymatic processes designed for the (S)-enantiomer via kinetic resolution, the unreacted starting material is enriched in the (R)-enantiomer. For example, in the nitrilase-catalyzed hydrolysis of racemic isobutylsuccinonitrile, the unreacted (R)-IBSN can be isolated acs.org. This recovered material can then be subjected to racemization conditions, for example, using sodium ethoxide, and recycled, or it can be converted to the (R)-enantiomer through further chemical steps acs.org.

Chiral Auxiliary and Catalyst Applications in Synthesis

The success of asymmetric synthesis hinges on the effectiveness of the chiral controller, which can be a stoichiometric auxiliary or a catalytic agent. A diverse array of these tools has been applied to the synthesis of this compound.

Chiral Auxiliaries: Evans oxazolidinones are a prominent class of chiral auxiliaries that provide high levels of stereocontrol in alkylation reactions, as detailed in section 2.1.1 tsijournals.comtsijournals.com. The auxiliary forces the incoming electrophile to approach from the less sterically hindered face of the enolate, thereby creating the new stereocenter with a predictable configuration. After the key bond-forming step, the auxiliary can be cleaved and recovered for reuse.

Metal-Based Catalysts: Chiral transition metal complexes are highly efficient catalysts for asymmetric reactions. In the synthesis of the (S)-enantiomer, rhodium complexes with chiral bisphosphine ligands like Me-DuPHOS are instrumental for the asymmetric hydrogenation of enamides or related unsaturated precursors, achieving excellent enantioselectivities researchgate.net.

Biocatalysts (Enzymes): Enzymes offer unparalleled selectivity under mild conditions. Lipases, nitrilases, and ene-reductases are key biocatalysts in this context nih.govacs.orgnih.gov. They can differentiate between enantiomers in a racemic mixture (kinetic resolution) or between prochiral faces of a substrate (asymmetric reduction), leading to products with exceptionally high enantiomeric purity.

Organocatalysts: These are small, metal-free organic molecules that can catalyze asymmetric transformations. For the synthesis of this compound precursors, bifunctional catalysts are particularly effective. Chiral squaramide and thiourea (B124793) catalysts derived from Cinchona alkaloids can activate both the nucleophile (e.g., malonate) and the electrophile (e.g., nitroalkene) through hydrogen bonding, orchestrating a highly enantioselective Michael addition univaq.itacs.orgbeilstein-journals.org. Quinine-based catalysts have also been used for the asymmetric ring-opening of anhydrides, another route to chiral precursors researchgate.net.

Table 1: Comparison of Asymmetric Synthesis Strategies

| Strategy | Key Reagent/Catalyst | Typical Precursor | Target Enantiomer | Key Transformation |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium-Me-DuPHOS | 3-cyano-5-methylhex-3-enoic acid | (S) | Reduction of C=C double bond |

| Enzymatic Kinetic Resolution | Lipase or Nitrilase | Racemic ester or nitrile | (S) | Enantioselective hydrolysis |

| Chiral Auxiliary | Evans Oxazolidinone | Acylated auxiliary | (S) | Diastereoselective alkylation |

| Organocatalysis | Chiral Squaramide | (E)-5-methyl-1-nitrohex-1-ene | (S) | Enantioselective Michael addition |

| Biocatalytic Reduction | Ene-Reductase (OYE family) | (Z)-β-cyanoacrylate ester | (R) | Asymmetric reduction of C=C double bond |

Protecting Group Strategies in the Synthesis of this compound Derivatives

Chemical derivatization of this compound often requires the use of protecting groups to selectively mask the reactive amino and carboxylic acid functionalities. This allows for controlled modifications at other parts of the molecule. The choice of protecting group is dictated by its stability to the reaction conditions required for subsequent steps and the ease of its removal.

Tert-Butoxycarbonyl (Boc) Protection in Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its ease of introduction and its stability under a wide range of conditions, except for strong acids.

Application: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. In the context of this compound, Boc protection of the amino group allows for subsequent reactions, such as esterification of the carboxylic acid or coupling reactions involving the carboxyl group, without interference from the nucleophilic amine. This strategy is fundamental in the synthesis of peptides or other complex derivatives where the amino acid analogue is incorporated as a building block.

Deprotection: The key advantage of the Boc group is its facile removal under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) cleanly cleaves the carbamate. The byproducts, isobutene and carbon dioxide, are volatile, simplifying the purification of the deprotected amine. This orthogonality to base-stable protecting groups makes it a valuable tool in multi-step synthesis.

Fluorenylmethoxycarbonyl (Fmoc) Protection in Synthesis

The fluorenylmethoxycarbonyl (Fmoc) group is another cornerstone of amine protection, particularly in solid-phase peptide synthesis (SPPS). Its defining characteristic is its lability to basic conditions.

Application: The Fmoc group is introduced using reagents like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyl chloroformate). Fmoc-protected this compound is a valuable building block for creating peptide analogues. Its use in SPPS allows for the sequential addition of amino acids to a growing peptide chain. The Fmoc group remains intact during the amide bond formation (coupling) step.

Deprotection: Removal of the Fmoc group is achieved by treatment with a secondary amine base, most commonly a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). The deprotection occurs via a β-elimination mechanism. The stability of the Fmoc group to acidic conditions makes it orthogonal to the Boc group and acid-labile side-chain protecting groups, a feature that is heavily exploited in modern peptide synthesis.

Table 2: Protecting Group Characteristics

| Protecting Group | Abbreviation | Structure | Stable To | Cleavage Conditions |

|---|---|---|---|---|

| Tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | Base, Hydrogenolysis, Nucleophiles | Strong Acid (e.g., TFA) |

| Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O-CO- | Acid, Hydrogenolysis | Base (e.g., Piperidine) |

Advanced Functionalization and Derivative Synthesis of this compound

The unique structural arrangement of this compound, featuring both a primary amine and a carboxylic acid moiety on a branched alkyl chain, provides a versatile platform for advanced functionalization and the synthesis of diverse chemical derivatives. These modifications are crucial for modulating the compound's physicochemical properties and for its incorporation into larger, more complex molecular architectures. Strategic chemical transformations targeting either the amino or carboxyl group, or both, allow for the creation of amides, esters, and derivatives containing various heterocyclic and sulfonamide groups.

Amide Conjugation and Esterification Strategies

The presence of both a nucleophilic amine and an electrophilic carboxylic acid group allows for straightforward amide conjugation and esterification reactions, which are fundamental transformations in medicinal chemistry and materials science.

Amide Conjugation: The carboxylic acid function of this compound can be readily coupled with a wide range of primary and secondary amines to form amide bonds. This process typically requires the activation of the carboxyl group to enhance its electrophilicity. Standard peptide coupling reagents are highly effective for this purpose. For instance, reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to form an active O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine. mdpi.com The reaction is often performed in the presence of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. Alternatively, the amino group of this compound can be acylated by reacting it with activated carboxylic acids (e.g., acyl chlorides or anhydrides) to form an amide linkage. Efficient conjugation has been demonstrated on solid supports using standard peptide coupling conditions to link various amines. researchgate.net

Esterification: The most common method for converting the carboxylic acid group into an ester is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, which typically serves as the solvent to drive the equilibrium towards the product. masterorganicchemistry.commasterorganicchemistry.com The mechanism proceeds through protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.comyoutube.com Subsequent dehydration yields the ester and water. youtube.com Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com Modern methods using coupling agents or specialized catalysts can also achieve esterification under milder conditions. organic-chemistry.org

Table 1: Amide and Ester Derivatives of this compound

| Functional Group Targeted | Reaction Type | Reagents/Conditions | Resulting Derivative Structure |

|---|---|---|---|

| Carboxylic Acid | Amide Conjugation | R-NH₂, EDCI/HOBt, DMF | Isobutyl-CH(CH₂NH₂)-C(=O)NH-R |

| Amino Group | Amide Conjugation (Acylation) | R-C(=O)Cl, Base (e.g., Et₃N) | Isobutyl-CH(CH₂NH-C(=O)R)-COOH |

| Carboxylic Acid | Fischer Esterification | R-OH, H₂SO₄ (cat.), Heat | Isobutyl-CH(CH₂NH₂)-C(=O)O-R |

| Carboxylic Acid | Alkylative Esterification | R-X (Alkyl Halide), Base (e.g., Cs₂CO₃) | Isobutyl-CH(CH₂NH₂)-C(=O)O-R |

Incorporation of Heterocyclic Moieties (e.g., Thioxothiazolidinone Ring)

The primary amine of this compound serves as a key functional handle for the construction of nitrogen-containing heterocyclic systems. One such example is the synthesis of derivatives bearing a 2-thioxothiazolidinone ring, a scaffold known for its presence in various biologically active molecules.

The synthesis of 2-thioxo-thiazolidinones (also known as rhodanines) can be achieved through a multi-step sequence starting from a primary amine. A plausible synthetic route adapted for this compound would involve the reaction of its aminomethyl group with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate can then undergo cyclization upon reaction with an α-haloacetic acid, such as chloroacetic acid or ethyl bromoacetate, to yield the corresponding N-substituted rhodanine derivative. This general approach is a well-established method for creating the thiazolidinone core structure. researchgate.net

Table 2: Proposed Synthesis of a 2-Thioxothiazolidinone Derivative

| Step | Reaction | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Dithiocarbamate Formation | CS₂, aq. NH₃ or other base | Ammonium dithiocarbamate salt |

| 2 | Cyclocondensation | α-Haloacetyl halide (e.g., ClCH₂COCl) or α-haloacetic acid | N-substituted 2-thioxothiazolidinone |

This synthetic strategy allows for the covalent attachment of the this compound backbone to a versatile heterocyclic moiety, opening avenues for creating novel chemical entities.

Introduction of Sulfonamide Groups (e.g., Nitrobenzenesulfonamide)

The primary amine of this compound can be readily converted into a sulfonamide. This functional group is a key component in many therapeutic agents and also serves as a robust protecting group for amines in multi-step organic synthesis. nih.gov

The reaction involves treating this compound with an arylsulfonyl chloride, such as a nitrobenzenesulfonyl (nosyl) chloride, in the presence of a suitable base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. Nitrobenzenesulfonamides are particularly useful in synthesis because they are stable under a variety of reaction conditions but can be cleaved under specific, mild conditions, which is advantageous compared to the more robust but difficult-to-remove tosyl group. nih.gov The choice of the ortho-, meta-, or para-nitro-substituted sulfonyl chloride can influence the chemical properties and cleavage conditions of the resulting sulfonamide. nih.gov

Table 3: Synthesis of Nitrobenzenesulfonamide Derivatives

| Sulfonylating Agent | Base | Solvent | Product Structure |

|---|---|---|---|

| 2-Nitrobenzenesulfonyl chloride | Pyridine | Dichloromethane (DCM) | 2-( (2-Nitrophenylsulfonamido)methyl)-4-methylpentanoic acid |

| 4-Nitrobenzenesulfonyl chloride | Triethylamine (Et₃N) | Dichloromethane (DCM) | 2-( (4-Nitrophenylsulfonamido)methyl)-4-methylpentanoic acid |

Precursor Chemistry for Nucleophilic Substitution Reactions

This compound can be transformed into precursors for various nucleophilic substitution reactions. These transformations typically aim to either enhance the molecule's inherent nucleophilicity or convert one of its functional groups into a reactive electrophile.

Activation of the Carboxylic Acid: The carboxylic acid itself is generally unreactive toward nucleophilic acyl substitution because the hydroxyl group (-OH) is a poor leaving group. libretexts.org To facilitate substitution, the carboxylic acid must first be activated. A common strategy is the conversion to an acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride is a highly reactive electrophile due to the excellent leaving group ability of the chloride ion. This activated precursor readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and carboxylates (to form anhydrides).

Exploiting Inherent Nucleophilicity: The molecule possesses two key nucleophilic sites: the lone pair of electrons on the nitrogen of the aminomethyl group and the oxygen atoms of the carboxylate anion (formed upon deprotonation of the carboxylic acid).

N-Alkylation: The primary amine can act as a nucleophile, reacting with alkyl halides in SN2 reactions to yield secondary or tertiary amines.

O-Alkylation: The carboxylate anion is an effective nucleophile for attacking primary alkyl halides in an SN2 reaction to form esters. This method is an alternative to Fischer esterification, particularly useful when acid-sensitive functional groups are present elsewhere in the molecule.

Table 4: Strategies for Nucleophilic Substitution

| Strategy | Precursor Modification | Reagent | Reactive Intermediate | Subsequent Reaction |

|---|---|---|---|---|

| Electrophilic Precursor | Carboxylic Acid Activation | SOCl₂ | Acyl Chloride | Nucleophilic Acyl Substitution (e.g., with R-OH, R-NH₂) |

| Nucleophilic Precursor (N-centered) | None (direct use) | R-X (Alkyl Halide) | Primary Amine | SN2 N-Alkylation |

| Nucleophilic Precursor (O-centered) | Deprotonation of -COOH | Base (e.g., NaH, K₂CO₃) | Carboxylate Anion | SN2 O-Alkylation (Esterification) |

Pharmacological Investigations and Therapeutic Potential of 2 Aminomethyl 4 Methylpentanoic Acid

Analgesic and Antinociceptive Efficacy

Attenuation of Hyperalgesia in Preclinical Studies

No specific preclinical studies have been published that focus on the attenuation of hyperalgesia by 2-(Aminomethyl)-4-methylpentanoic acid. Hyperalgesia, an increased sensitivity to pain, is a common endpoint in analgesic drug development, but this specific compound does not appear to have been evaluated for this effect in the available scientific literature.

Anticonvulsant and Anxiolytic Effects

Evaluation in Epilepsy Models

Information regarding the evaluation of this compound in epilepsy models is not present in the accessible scientific literature. Standard preclinical models of epilepsy, such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) seizure model, have not been reported in the context of this compound. nih.govnih.gov

Research in Generalized Anxiety Disorder Paradigms

There is no direct research available on the effects of this compound in preclinical paradigms of generalized anxiety disorder. nih.gov Animal models such as the elevated plus-maze and the light-dark box test are standard for evaluating anxiolytic potential, but studies involving this specific compound have not been published. scirp.orgnih.govresearchgate.net

Impact on Muscle Growth and Recovery Physiology

As an amino acid derivative, the potential impact of this compound on muscle growth and recovery could be inferred from the general roles of amino acids. nih.govnih.gov However, no specific studies have investigated the direct effects of this compound on muscle protein synthesis, satellite cell activation, or other markers of muscle growth and repair. nih.govmdpi.com Research on related branched-chain amino acids (BCAAs) has shown effects on muscle metabolism, but these findings cannot be directly extrapolated to this compound without specific experimental validation. nih.govnih.gov

Anti-Inflammatory and Immunomodulatory Applications Research

While direct research on the anti-inflammatory and immunomodulatory properties of this compound is limited, studies on structurally related compounds, such as gabapentin (B195806), offer valuable insights. Gabapentin has been shown to possess anti-inflammatory and immunomodulatory effects.

Research has indicated that gabapentin can enhance the anti-nociceptive (pain-reducing) effect of morphine in neuropathic pain models through mechanisms that involve the modulation of the immune response. nih.gov Specifically, studies suggest that gabapentin's effects may be mediated through the upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov This increase in IL-10 is believed to subsequently trigger the heme oxygenase-1 (HO-1) signaling pathway, which plays a role in inhibiting the production of pro-inflammatory cytokines. nih.gov Furthermore, gabapentin has been observed to inhibit the activation of NF-kB, a key transcription factor involved in the inflammatory response, and consequently reduce the production of inflammatory cytokines. nih.gov These findings on gabapentin suggest that related compounds like this compound could warrant investigation for similar immunomodulatory and anti-inflammatory potential.

Antimicrobial and Antimalarial Activities

The potential of this compound and its derivatives in combating microbial and parasitic infections is an emerging area of research.

Antibacterial Activity Against Gram-Positive Bacteria

Research into derivatives of pentanoic acid has revealed promising antibacterial activity, particularly against Gram-positive bacteria. A series of synthesized (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids demonstrated significant inhibitory effects against several Gram-positive bacterial strains, including multidrug-resistant clinical isolates. nih.gov

In one study, several of these compounds exhibited good activity against Staphylococcus aureus KCTC 503 and excellent activity against S. aureus RN 4220 with Minimum Inhibitory Concentrations (MICs) as low as 2 µg/mL. nih.gov Notably, some derivatives were particularly potent against multidrug-resistant strains, with MIC values of 2 µg/mL, comparable to the leading compound being studied. nih.gov The general structure of these active pentanoic acid derivatives suggests that the core structure, which this compound shares, could be a valuable scaffold for developing new antibacterial agents. nih.govresearchgate.net The mechanism of action for such cationic amphiphilic molecules is thought to involve interaction with the negatively charged molecules in the bacterial membrane, such as lipoteichoic acids in Gram-positive bacteria. uctm.edu

Table 1: In-vitro Antibacterial Activity of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acid Derivatives Against Gram-Positive Bacteria

| Compound | S. aureus RN 4220 (MIC, µg/mL) | S. aureus KCTC 503 (MIC, µg/mL) | Multidrug-Resistant S. aureus CCARM 3167 (MIC, µg/mL) | Multidrug-Resistant S. aureus CCARM 3506 (MIC, µg/mL) |

| 4a | 2 | 4 | 4 | 8 |

| 4b | 2 | 4 | 4 | 4 |

| 4c | 2 | 4 | 2 | 2 |

| 4d | 2 | 4 | 2 | 2 |

| 4e | 2 | 4 | 2 | 2 |

| 4f | 2 | 4 | 2 | 2 |

| 4g | 2 | 4 | 4 | 4 |

| 4h | 8 | 4 | 8 | 8 |

| Norfloxacin (Control) | 2 | 4 | 8 | 4 |

| Oxacillin (Control) | 1 | >64 | >64 | >64 |

| Gatifloxacin (Control) | 0.25 | 1 | 1 | 1 |

| Moxifloxacin (Control) | 0.25 | 1 | 2 | 2 |

Data sourced from a study on pentanoic acid derivatives. nih.gov

Antimalarial Activity Against Drug-Resistant Parasites

The repositioning of existing drugs has become a crucial strategy in the fight against drug-resistant malaria. In this context, gamma-aminobutyric acid (GABA) analogs like gabapentin and pregabalin (B1679071) have been investigated for their antimalarial properties. nih.gov

A study exploring the antimalarial activities of these GABA analogs in a murine model infected with Plasmodium berghei demonstrated significant chemoinhibition. nih.gov While gabapentin showed some activity, pregabalin exhibited a more potent effect, with 100% chemoinhibition at a dose of 25 mg/Kg. nih.gov Given that this compound is a structural analog of these compounds, these findings suggest a potential avenue for research into its own antimalarial efficacy, particularly against drug-resistant strains of the parasite. The development of novel 4-aminoquinoline (B48711) analogues has also shown promise against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov

Oncology Research Applications, including Apoptosis Induction

Recent research has highlighted the potential of gabapentin, a compound structurally related to this compound, in oncology. These studies suggest that beyond its use in managing cancer-related pain, gabapentin may have direct anti-cancer effects.

In-vitro studies have shown that gabapentin can induce apoptosis, or programmed cell death, in cancer cell cultures. pain.org.tw One study found that gabapentin was effective in increasing the apoptotic index in a dose-dependent manner. pain.org.twairitilibrary.com The highest percentage of cancer cell apoptosis was observed at the largest dose tested. pain.org.tw

Furthermore, research on hepatocellular carcinoma (HCC) cells has indicated that gabapentin can inhibit cell proliferation and motility. brieflands.com It has been observed to have an inhibitory effect on the growth and tumor formation of hepatoma cells. brieflands.com Another study reported that gabapentin could reduce the proliferation of the melanoma cell line B16-BL6/Zs green in a dose-dependent manner, suggesting a cytostatic effect rather than cytotoxicity. nih.gov These findings open up the possibility that this compound could be investigated for similar apoptosis-inducing and anti-proliferative properties in cancer research.

Table 2: Effect of Gabapentin on Cancer Cell Apoptosis

| Treatment Group | Percentage of Apoptotic Index (Mean ± SD) |

| Control | Lowest percentage |

| Gabapentin 1,000 ng/mL | Increased apoptosis |

| Gabapentin 2,000 ng/mL | Further increased apoptosis |

| Gabapentin 4,000 ng/mL | Highest percentage |

Data interpretation from a study on gabapentin's effect on cancer cell culture. pain.org.tw

Preclinical Research Models and Methodologies for 2 Aminomethyl 4 Methylpentanoic Acid

In Vitro Experimental Systems

In vitro experimental systems are crucial for the initial characterization of a compound's interaction with specific biological targets. These cell-free or cell-based assays provide a controlled environment to study molecular interactions and cellular responses.

Cell Culture Models for Ligand-Target Binding and Functional Assays

To determine if 2-(Aminomethyl)-4-methylpentanoic acid interacts with specific neurotransmitter receptors, ligand-target binding assays are employed. Given its structural similarity to GABA, primary targets for investigation would include GABA receptors (GABA-A and GABA-B) and potentially glutamate (B1630785) receptors, which are involved in the balance of excitatory and inhibitory neurotransmission.

Methodology:

Cell Lines: Stably transfected cell lines, such as Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells, are commonly used. These cells are genetically engineered to express specific receptor subtypes (e.g., different combinations of GABA-A receptor subunits).

Radioligand Binding Assays: These assays measure the ability of the test compound to displace a known radioactive ligand from its receptor binding site. The data from these competition assays are used to determine the binding affinity (Ki) of the compound for the receptor.

Functional Assays: Once binding is established, functional assays are performed to determine the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator). Techniques like patch-clamp electrophysiology can measure changes in ion flow through receptor channels in response to the compound, while fluorescence-based assays can detect changes in intracellular signaling molecules.

Without specific studies on this compound, no data table on its binding affinity or functional activity at various receptor subtypes can be presented.

Biochemical Assays for Enzyme Inhibition and Pathway Modulation

Biochemical assays are utilized to assess the effect of a compound on specific enzymes or signaling pathways that may be relevant to its mechanism of action. For a GABA analog, key enzymes in the GABAergic system would be of particular interest.

Methodology:

Enzyme Inhibition Assays: These assays measure the ability of the compound to inhibit the activity of enzymes such as GABA transaminase (GABA-T), which is responsible for the degradation of GABA, or glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA. Purified enzymes or cell lysates are used in these assays, and enzyme activity is measured in the presence and absence of the test compound.

Pathway Modulation Assays: Techniques like Western blotting or ELISA can be used to measure changes in the levels of key proteins in a specific signaling pathway after treatment with the compound. This can provide insights into the broader cellular effects of the compound beyond direct receptor or enzyme interaction.

As no specific data is available, a table detailing the inhibitory concentration (IC50) or other relevant parameters for this compound on key enzymes cannot be provided.

In Vivo Animal Models

Following in vitro characterization, in vivo animal models are essential for evaluating the compound's effects in a whole, living organism. These models aim to mimic aspects of human diseases and are critical for assessing potential therapeutic efficacy.

Neuropathic Pain Models (e.g., Chronic Constriction Injury)

Neuropathic pain is a chronic pain state caused by damage to the nervous system. The Chronic Constriction Injury (CCI) model is a widely used rodent model to study this condition.

Methodology:

Surgical Procedure: In this model, loose ligatures are placed around the sciatic nerve of a rat or mouse. This induces a peripheral nerve injury that leads to the development of chronic pain-like behaviors.

Behavioral Assessment: The primary outcomes measured are hypersensitivity to mechanical and thermal stimuli. Mechanical allodynia (pain in response to a non-painful stimulus) is typically assessed using von Frey filaments, while thermal hyperalgesia (an exaggerated response to a painful heat stimulus) is measured using a radiant heat source (e.g., the Hargreaves test).

Study Design: Animals would be treated with this compound or a vehicle control, and the development and reversal of pain behaviors would be monitored over time.

A data table presenting the effects of this compound on mechanical withdrawal thresholds or thermal withdrawal latencies in the CCI model cannot be generated due to the lack of available research.

Epilepsy Models (e.g., Audiogenic-Induced Seizures)

Epilepsy is a neurological disorder characterized by recurrent seizures. Audiogenic seizure models, particularly in susceptible strains of mice (e.g., DBA/2), are used to screen for anticonvulsant activity.

Methodology:

Seizure Induction: Seizure-susceptible animals are exposed to a high-intensity sound stimulus, which reliably induces a predictable sequence of seizure behaviors, including wild running, clonic convulsions, and tonic-clonic seizures.

Behavioral Scoring: The severity of the seizures is scored based on the observed behaviors. The ability of a test compound to prevent or reduce the severity of these seizures is a measure of its anticonvulsant potential.

Study Design: Animals would be pre-treated with this compound or a vehicle control before being subjected to the sound stimulus.

Due to the absence of specific studies, a data table showing the effects of this compound on seizure scores in an audiogenic seizure model is not available.

Models for Anxiety

Animal models of anxiety are used to evaluate the anxiolytic (anxiety-reducing) or anxiogenic (anxiety-promoting) effects of compounds. The elevated plus-maze (EPM) is a widely validated and commonly used model.

Methodology:

Apparatus: The EPM consists of a plus-shaped maze raised off the floor, with two open arms and two enclosed arms. The test is based on the natural aversion of rodents to open, elevated spaces.

Behavioral Measures: Anxiolytic compounds typically increase the amount of time spent in the open arms and the number of entries into the open arms, as the animal is less fearful of exploring the exposed areas.

Study Design: Rodents would be administered this compound or a vehicle control prior to being placed in the center of the maze, and their behavior would be recorded and analyzed.

No data is available to create a table illustrating the effects of this compound on the time spent in the open arms or the number of open arm entries in the elevated plus-maze test.

While the preclinical research methodologies for characterizing a compound like this compound are well-established, a thorough review of the scientific literature did not reveal any published studies that have specifically evaluated this compound in the in vitro and in vivo models described. As such, its pharmacological profile, including its binding affinities, enzyme inhibitory activity, and its potential efficacy in models of neuropathic pain, epilepsy, and anxiety, remains to be publicly documented. Further research is necessary to elucidate the preclinical characteristics of this compound.

Muscle Metabolism and Growth Models

There is no available research on the use of this compound in preclinical models of muscle metabolism and growth. This includes a lack of studies investigating its potential effects on:

Muscle protein synthesis and degradation pathways: No studies have explored whether this compound influences key regulatory pathways such as the Akt/mTOR pathway or the ubiquitin-proteasome system in muscle cells or animal models.

Muscle fiber type and size: There is no data on the impact of this compound on muscle fiber characteristics, such as hypertrophy or atrophy.

Metabolic function in muscle: Research on the compound's effect on glucose uptake, fatty acid oxidation, or mitochondrial function in muscle tissue is absent from the scientific literature.

Without such fundamental research, no data tables or detailed findings can be presented.

Infectious Disease Models (e.g., Malaria)

Similarly, there is a complete absence of preclinical data regarding the efficacy or mechanism of action of this compound in the context of infectious diseases, including malaria. Key areas where research is non-existent include:

In vitro anti-parasitic activity: No studies have been published detailing the activity of this compound against Plasmodium falciparum or other infectious agents in culture.

In vivo efficacy in animal models: There are no reports of this compound being tested in animal models of malaria or any other infectious disease to assess its potential therapeutic effects.

Consequently, it is not possible to provide any research findings or data tables for this section.

Advanced Research Techniques and Computational Approaches for 2 Aminomethyl 4 Methylpentanoic Acid

Spectroscopic and Crystallographic Studies for Structural Elucidation of Derivatives

The definitive confirmation of the chemical structure of 2-(Aminomethyl)-4-methylpentanoic acid and its newly synthesized derivatives relies on a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental for initial structural verification. nih.govresearchgate.net

NMR Spectroscopy : ¹H and ¹³C NMR spectra would confirm the carbon-hydrogen framework. The ¹H NMR would show distinct signals for the protons of the isobutyl group, the methine proton on the chiral center, the diastereotopic protons of the aminomethyl group, and the protons on the pentanoic acid chain.

IR Spectroscopy : This technique would identify key functional groups. Characteristic absorption bands would be expected for the N-H stretching of the primary amine, the broad O-H stretching of the carboxylic acid, and the strong C=O stretching of the carbonyl group.

Mass Spectrometry : High-resolution mass spectrometry (HRMS) would determine the precise molecular weight, confirming the elemental composition (C₇H₁₅NO₂). nih.gov Fragmentation patterns from tandem MS (MS/MS) would further validate the structure by showing characteristic losses, such as the loss of water or the carboxylic acid group.

X-ray Crystallography provides the most definitive structural elucidation for crystalline derivatives. patnawomenscollege.inresearchgate.net This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal. nih.govpan.pl The resulting structural model reveals exact bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecule's conformation and stereochemistry. This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding networks, which influence the compound's physical properties and biological activity.

| Technique | Information Obtained | Expected Observations for this compound |

|---|---|---|

| ¹H NMR | Proton environment, connectivity | Signals for isobutyl group, CH, CH₂, NH₂ protons |

| ¹³C NMR | Carbon skeleton | Signals for carbonyl, chiral, and alkyl carbons |

| IR Spectroscopy | Functional groups | N-H, O-H, C=O, C-H stretching and bending vibrations |

| Mass Spectrometry | Molecular weight, fragmentation | Molecular ion peak at m/z 146.12 (M+H)⁺, fragments from loss of H₂O, COOH |

| X-ray Crystallography | 3D structure, bond lengths/angles | Precise atomic coordinates, conformation, intermolecular interactions |

Molecular Modeling and Docking Simulations

Computational techniques are essential for predicting how this compound might interact with biological systems, guiding further experimental research.

Ligand-Target Interaction Prediction

Given its structural similarity to GABA and drugs like pregabalin (B1679071), a primary area of investigation is its interaction with GABAergic system components. nih.gov Molecular docking is a computational method used to predict the preferred binding orientation of a ligand to a target protein. mdpi.comresearchgate.net In this process, the three-dimensional structure of this compound is placed into the binding site of a target receptor, such as the α2δ subunit of voltage-gated calcium channels or GABA aminotransferase (GABA-AT). nih.gov Scoring functions then estimate the binding affinity, helping to identify the most likely biological targets and the key interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the ligand-receptor complex. mdpi.comdntb.gov.ua

Virtual Screening for Analog Discovery

Virtual screening is a powerful computational strategy for discovering new molecules with similar or improved properties based on a lead compound. nih.govuit.nonih.gov Starting with the structure of this compound, large digital libraries of chemical compounds can be rapidly screened.

Structure-Based Virtual Screening : This method uses the 3D structure of a predicted biological target. Compounds from the library are docked into the target's binding site, and those with the best-predicted binding affinity are selected for further investigation. enamine.net

Ligand-Based Virtual Screening : When a target structure is unknown, this approach uses the known ligand as a template. The database is searched for molecules with similar shapes, sizes, and electrostatic properties.

These in silico methods accelerate the discovery of novel analogs with potentially enhanced potency, selectivity, or pharmacokinetic properties, significantly reducing the time and cost associated with traditional screening methods. enamine.net

| Computational Method | Objective | Process | Potential Targets/Application |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity | Fit ligand into a receptor's binding site and calculate binding energy. mdpi.com | GABA receptors, voltage-gated calcium channels, GABA transporters. nih.gov |

| Virtual Screening | Discover new, similar compounds | Computationally screen large libraries for molecules that are likely to bind to the target. nih.gov | Identification of novel anticonvulsant or anxiolytic drug candidates. |

Bioanalytical Methods for Compound Quantification

To study the pharmacokinetics and metabolism of this compound, highly sensitive and specific analytical methods are required to measure its concentration in biological samples like plasma, urine, or tissue.

Advanced LC-MS/MS Techniques for Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices. nih.gov The method combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. wur.nlresearchgate.netconsensus.app

The process involves:

Sample Preparation : Extraction of the compound from the biological matrix (e.g., protein precipitation from plasma). Derivatization may be used to improve the compound's chromatographic behavior and ionization efficiency. nih.govnih.gov

Chromatographic Separation : An HPLC or UHPLC system separates the analyte from endogenous matrix components. A reversed-phase C18 column is commonly used for separating polar compounds like amino acids.

Mass Spectrometric Detection : The analyte is ionized, typically using electrospray ionization (ESI), and the mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the compound) is selected and fragmented, and only a specific product ion is monitored for quantification. This two-stage mass filtering provides exceptional specificity and reduces background noise. nih.gov

For this compound (MW: 145.20 g/mol ), a typical MRM transition in positive ion mode would monitor the precursor ion [M+H]⁺ at m/z 146.2 and a characteristic product ion generated from its fragmentation.

Bioconjugation Strategies for Peptide and Biomolecule Attachment

Bioconjugation involves covalently linking a molecule like this compound to a larger biomolecule, such as a peptide, protein, or labeling agent. biosyn.com This strategy can be used to improve drug delivery, create targeted probes, or develop new biomaterials. The presence of both a primary amine (-NH₂) and a carboxylic acid (-COOH) group offers versatile options for conjugation. creative-biolabs.com

Carboxylic Acid-Mediated Conjugation : The carboxyl group can be activated to form a highly reactive intermediate that readily couples with primary amines on a target biomolecule (e.g., the side chain of a lysine (B10760008) residue in a peptide). researchgate.net The most common method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). thermofisher.comgbiosciences.comnih.gov EDC activates the carboxyl group, and NHS stabilizes it as an amine-reactive NHS ester, which then forms a stable amide bond with the biomolecule. rsc.org

Amine-Mediated Conjugation : The primary amine of this compound can be coupled to an activated carboxyl group on a target molecule. Alternatively, it can react with other functional groups like NHS esters or isothiocyanates to form stable amide or thiourea (B124793) linkages, respectively. invivogen.comcreative-biogene.com

These bioconjugation strategies allow for the precise attachment of the compound to larger molecules, enabling a wide range of applications in therapeutic and diagnostic research. nih.govmdpi.comnih.govbiosyn.com

| Functional Group Targeted | Coupling Chemistry | Reagents | Bond Formed | Application |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | Carbodiimide Chemistry | EDC, NHS/Sulfo-NHS thermofisher.com | Amide | Attaching to lysine residues on peptides/proteins. invivogen.com |

| Primary Amine (-NH₂) | Activated Ester Chemistry | NHS-ester functionalized biomolecule | Amide | Labeling with fluorescent dyes or tags. |

| Primary Amine (-NH₂) | Isothiocyanate Chemistry | Isothiocyanate-functionalized biomolecule | Thiourea | Creating stable conjugates for imaging or tracking. |

Applications in Peptide Synthesis and Biomaterial Science

Role as a Building Block in Advanced Peptide Synthesis

In the realm of organic chemistry, the synthesis of peptides—chains of amino acids linked by peptide bonds—is a fundamental process for creating therapeutics and research tools. wikipedia.org 2-(Aminomethyl)-4-methylpentanoic acid, particularly its protected forms, is instrumental in constructing these complex peptide sequences. chemimpex.comchemimpex.com

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique that allows for the efficient, stepwise creation of peptides on an insoluble resin support. peptide.com This method revolutionized peptide synthesis by simplifying the purification process at each step. peptide.com Within this framework, this compound derivatives are utilized as specialized building blocks. chemimpex.comchemimpex.com

To be incorporated into a growing peptide chain, the amino groups of the acid must be temporarily blocked by protecting groups. The two most common protecting groups used for this purpose are Fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc). chemimpex.comchemimpex.com These protected versions prevent unwanted side reactions during the synthesis process. wikipedia.org

Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid : This derivative is widely used in SPPS. chemimpex.com The Fmoc group protects the amine and is stable under various reaction conditions but can be selectively removed to allow the peptide chain to be extended. chemimpex.com This facilitates the creation of complex and enantiomerically pure peptide sequences, which is critical for their biological activity. chemimpex.com

Boc-(S)-2-(aminomethyl)-4-methylpentanoic acid : Similarly, the Boc-protected version is a valuable building block in SPPS. chemimpex.com The Boc group enhances the compound's stability and reactivity, making it ideal for creating peptides with high purity and yield. chemimpex.com

The use of these protected derivatives streamlines the synthesis process, ultimately enhancing the yield and purity of the final peptide products. chemimpex.com

| Protected Derivative | Protecting Group | Key Application in SPPS |

| Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid | Fluorenylmethoxycarbonyl (Fmoc) | Serves as a protective group to enable selective modification and efficient coupling reactions in the synthesis of complex peptide sequences. chemimpex.com |

| Boc-(S)-2-(aminomethyl)-4-methylpentanoic acid | tert-butoxycarbonyl (Boc) | Acts as a stable and reactive building block, facilitating the synthesis of peptides with high purity and yield. chemimpex.com |

This compound is employed in the synthesis of such bioactive peptides. chemimpex.com Its unique structure can be incorporated into peptide chains to create novel therapeutic agents. chemimpex.comchemimpex.com Researchers utilize this building block to design and construct peptides with targeted functions, aiming to improve efficacy and reduce side effects. chemimpex.com Furthermore, its structural characteristics make it a candidate for designing pharmaceuticals that target neurological disorders, indicating its potential role in the generation of neuropeptides. chemimpex.com

| Peptide Type | General Function | Relevance of this compound |

| Bioactive Peptides | Exert specific physiological effects (e.g., antimicrobial, antioxidant). frontiersin.orgnih.gov | Used as a building block to synthesize novel peptide-based pharmaceuticals with targeted biological activities. chemimpex.comchemimpex.com |

| Neuropeptides | Act as signaling molecules in the nervous system. | Its structure is considered for designing drugs that can potentially target neurological disorders. chemimpex.com |

Development of Custom Peptide Libraries for Drug Discovery Screening

Peptide libraries are large, systematically organized collections of different peptides used for high-throughput screening in drug discovery and other life science research. peptide.cominsightbio.com These libraries are essential tools for identifying new drug candidates, mapping protein-protein interactions, and validating therapeutic targets. insightbio.com

The synthesis of custom peptide libraries involves the parallel creation of hundreds to thousands of unique peptide sequences. intavispeptides.com Building blocks like this compound can be incorporated into these libraries to increase their structural diversity. By including non-standard amino acid derivatives, researchers can explore a wider range of chemical space, potentially leading to the discovery of peptides with enhanced stability, potency, and specificity. peptide.com

Several types of peptide libraries are used in research where such custom building blocks are valuable:

Alanine Scanning Libraries : Each amino acid in a known peptide is systematically replaced with alanine to identify residues critical for its function. insightbio.com

Truncation Libraries : The peptide sequence is systematically shortened from either end to determine the minimum sequence required for biological activity. peptide.cominsightbio.com

Positional Scanning Libraries : A specific position in a peptide is systematically substituted with various amino acids to optimize the sequence for improved activity. peptide.com

The ability to incorporate specialized amino acids like this compound into these library formats is crucial for advancing drug discovery programs. peptide.com

Utilization in Novel Biomaterial Development

Beyond its role in synthesizing discrete peptide molecules, this compound and its derivatives are also employed in the development of novel biomaterials. chemimpex.com Biomaterials are substances engineered to interact with biological systems for medical purposes, such as in tissue engineering and drug delivery. mdpi.com

The ability of compounds like Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid to facilitate the formation of stable peptide bonds makes them suitable for constructing larger, peptide-based materials. chemimpex.com These materials can be designed to have specific properties, such as biocompatibility, biodegradability, and the ability to self-assemble into structured scaffolds. The incorporation of this particular amino acid derivative can influence the physical and chemical properties of the resulting biomaterial, tailoring it for specific applications in research and medicine. chemimpex.com

Clinical Research and Translational Science Perspectives

Translational Pathways from Preclinical Findings to Clinical Development

The journey of a novel compound like 2-(Aminomethyl)-4-methylpentanoic acid from preclinical discovery to clinical application is a complex, multi-stage process. The initial steps involve extensive in vitro and in vivo preclinical studies to characterize its pharmacological and toxicological profile.

For a GABA analog, preclinical evaluation would typically focus on:

Pharmacodynamics: Investigating the compound's mechanism of action, including its affinity for GABA receptors (GABA-A, GABA-B) and its activity at GABA transporters (GATs). acs.orgmdpi.com Researchers would also explore its effects on neuronal excitability and synaptic transmission in various brain regions.

Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. A critical aspect for a CNS-active drug is its ability to penetrate the blood-brain barrier. researchgate.net

Efficacy in Animal Models: Assessing the therapeutic potential in established animal models of diseases such as epilepsy, neuropathic pain, anxiety disorders, and other conditions associated with GABAergic dysfunction. researchgate.netnih.gov

Safety and Toxicology: Conducting comprehensive safety studies to identify potential adverse effects and to determine a safe starting dose for human trials.

Positive outcomes from these preclinical studies are essential for obtaining regulatory approval to initiate Phase I clinical trials in humans. The preclinical data package provides the scientific rationale for the proposed therapeutic use and informs the design of early-stage clinical investigations.

Clinical Trial Design Considerations for Related Compounds

The design of clinical trials for a new chemical entity such as this compound would draw upon modern, efficient methodologies to maximize the information gained while ensuring patient safety.

Adaptive Trial Designs (e.g., Multi-Arm Multi-Stage - MAMS)

Adaptive clinical trials offer a flexible and efficient approach to drug development. neurology.orgnih.govallucent.com Unlike traditional fixed designs, adaptive designs allow for pre-planned modifications to the trial based on accumulating data. neurology.orgallucent.com This can lead to more informative and ethical research, particularly in neurology and other areas where patient populations can be heterogeneous. neurology.orgparexel.com

Key features of adaptive designs that could be applied to trials of a compound like this compound include:

Sample Size Re-estimation: Adjusting the number of participants to ensure the study is adequately powered to detect a clinically meaningful effect.

Arm Dropping: Discontinuing treatment arms that are found to be ineffective or have an unfavorable safety profile. parexel.com

Adaptive Randomization: Altering the allocation of patients to different treatment arms to favor those that appear more promising.

Enrichment Designs: Focusing enrollment on a subpopulation of patients who are most likely to benefit from the treatment, potentially identified through biomarkers. ahajournals.org

A Multi-Arm Multi-Stage (MAMS) design is a type of adaptive trial that allows for the simultaneous evaluation of multiple treatments against a common control, with interim analyses to stop recruitment to arms that are not showing sufficient promise. This approach can significantly accelerate the identification of effective new therapies. parexel.com

Quality by Design (QbD) Principles in Clinical Studies

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. nih.govresearchgate.net In the context of clinical trials, QbD focuses on building quality into the design and execution of the study to ensure the reliability of the results and the safety of the participants. cloudbyz.comnih.gov

The core principles of QbD in clinical trials include:

Identifying Critical-to-Quality (CTQ) Factors: These are the elements of a trial that are essential for its success, such as patient safety, data integrity, and adherence to the protocol. researchgate.netcloudbyz.com

Proactive Risk Management: Identifying potential risks to the trial's quality and implementing strategies to mitigate them from the outset. cloudbyz.com

Continuous Monitoring and Improvement: Regularly reviewing trial data and processes to identify and address any issues that may arise. researchgate.net

By applying QbD principles, researchers can enhance the efficiency and quality of clinical trials, leading to more reliable evidence for the efficacy and safety of new treatments. nih.govresearchgate.net

General Framework for Assessment of Therapeutic Efficacy in Human Subjects

The assessment of therapeutic efficacy in human subjects is a critical component of clinical development. The primary method for establishing efficacy is through randomized controlled trials (RCTs), where the new treatment is compared to a placebo or an existing standard of care. nih.gov

The framework for assessing efficacy involves several key steps:

Defining Primary and Secondary Endpoints: These are the specific outcomes that will be measured to determine if the treatment is effective. For a GABA analog, endpoints might include changes in seizure frequency, pain scores, anxiety levels, or other relevant clinical measures.

Selecting Appropriate Measurement Tools: Using validated and reliable instruments, such as patient-reported outcome measures, clinician-rated scales, or objective physiological assessments, to quantify the endpoints.

Statistical Analysis Plan: Pre-specifying the statistical methods that will be used to analyze the data and test the study hypotheses. This includes defining the criteria for statistical significance.

Dose-Response Studies: Conducting trials to determine the optimal dose of the drug that provides the best balance of efficacy and tolerability.

The following table outlines potential efficacy endpoints for a hypothetical trial of this compound in a relevant indication:

| Indication | Primary Endpoint | Secondary Endpoints |

| Neuropathic Pain | Change from baseline in a validated pain scale (e.g., Numeric Rating Scale) | Improvement in sleep quality, reduction in anxiety/depression scores, patient global impression of change |

| Epilepsy | Percent reduction in seizure frequency | Proportion of seizure-free patients, improvement in quality of life scores |

| Generalized Anxiety Disorder | Change from baseline on the Hamilton Anxiety Rating Scale (HAM-A) | Improvement in functional impairment, reduction in depressive symptoms |

General Framework for Investigation of Potential Drug Interactions and Mechanisms

Investigating potential drug-drug interactions (DDIs) is a crucial aspect of clinical development to ensure patient safety. nih.govnih.gov DDIs can occur when one drug alters the absorption, distribution, metabolism, or excretion of another drug, or when two drugs have additive or synergistic effects on the body. nih.gov

A general framework for investigating potential DDIs includes:

In Vitro Studies: Using human liver microsomes and other in vitro systems to identify the enzymes responsible for the metabolism of the new drug and to assess its potential to inhibit or induce major drug-metabolizing enzymes (e.g., cytochrome P450 enzymes).

Preclinical In Vivo Studies: Evaluating potential DDIs in animal models to provide further insights into the mechanisms of interaction.

Clinical DDI Studies: Conducting dedicated clinical trials in healthy volunteers or patients to evaluate the effects of co-administering the new drug with other commonly used medications.

Computational models and databases are also increasingly used to predict potential DDIs based on the chemical structure and known pharmacological properties of a drug. nih.govmdpi.com These in silico tools can help prioritize which potential interactions should be investigated further in clinical studies.

The table below summarizes the key aspects of a DDI investigation framework.

| Investigation Stage | Methods | Key Information Gained |

| In Vitro | Human liver microsomes, recombinant enzymes | Identification of metabolic pathways, potential for enzyme inhibition/induction |

| Preclinical In Vivo | Animal models | Confirmation of in vitro findings, assessment of pharmacokinetic and pharmacodynamic interactions |

| Clinical | Dedicated DDI studies in humans | Quantification of the effect of co-administered drugs on pharmacokinetics and safety |

| In Silico | Computational modeling and databases | Prediction of potential DDIs to guide further investigation |

Research Trends and Future Directions for 2 Aminomethyl 4 Methylpentanoic Acid

Emerging Synthetic Methodologies for Enhanced Efficiency

The efficient and stereoselective synthesis of 2-(Aminomethyl)-4-methylpentanoic acid and its derivatives is paramount for advancing research and development. Traditional synthetic routes are being refined and novel methodologies are emerging to improve yield, purity, and cost-effectiveness. A significant focus lies on the asymmetric synthesis of β-amino acids, the structural class to which this compound belongs. rsc.orgnih.govhilarispublisher.com

Recent advances in this area include:

Catalytic Asymmetric Synthesis: The use of transition metal catalysts and organocatalysts is a key area of development. rsc.orghilarispublisher.com These catalysts can facilitate highly enantioselective reactions, ensuring the production of the desired stereoisomer, which is often crucial for therapeutic activity. For instance, rhodium-based catalysts with chiral ligands have shown success in the asymmetric hydrogenation of enamines, a potential pathway to chiral β-amino acids. hilarispublisher.com

Enzymatic Resolutions: Biocatalysis, employing enzymes like lipases and penicillin acylase, offers a green and highly selective alternative for the synthesis of enantiomerically pure β-amino acids. hilarispublisher.com These enzymatic methods can achieve the resolution of racemic mixtures with high efficiency. hilarispublisher.com

Michael Addition Strategies: The asymmetric Michael addition is a powerful tool for constructing chiral β-substituted GABA derivatives. nih.govnih.gov This method involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, and recent developments have focused on using chiral auxiliaries and organocatalysts to control the stereochemistry of the reaction. nih.gov

These emerging methodologies promise to streamline the synthesis of this compound and a diverse library of its analogs, facilitating further investigation into their structure-activity relationships.

Exploration of Novel Molecular Targets and Therapeutic Areas

While the primary established molecular target of structurally similar gabapentinoids like pregabalin (B1679071) is the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), research is actively exploring other potential molecular targets and, consequently, new therapeutic applications for this compound and its derivatives. nih.govcapes.gov.brpsychscenehub.com

The binding of gabapentinoids to the α2δ-1 subunit reduces the influx of calcium into presynaptic terminals, which in turn decreases the release of excitatory neurotransmitters. psychscenehub.com This mechanism is central to their efficacy in neuropathic pain and as antiepileptic agents. nih.govnih.gov However, the full spectrum of their pharmacological effects may not be solely explained by this interaction.

Future research is focused on:

Investigating other α2δ subunits: The α2δ protein family has multiple members, and the specific interaction of this compound with other subunits beyond α2δ-1 is an area of interest.

Exploring non-VGCC targets: Researchers are investigating whether this class of compounds interacts with other receptors or enzymes in the central nervous system. This includes exploring potential modulation of GABA receptors or other neurotransmitter systems. researchgate.net

Expanding Therapeutic Indications: Based on a broader understanding of its mechanism of action, this compound and its analogs are being investigated for a range of conditions beyond their current applications. These include anxiety disorders, binge eating disorders, and chronic pruritus associated with kidney disease. capes.gov.brindustrytoday.co.ukmedscape.com The discovery of novel molecular targets could significantly expand the therapeutic landscape for this class of compounds.

Integration with Personalized Medicine Approaches

The concept of personalized medicine, which aims to tailor treatment to an individual's unique genetic and biological makeup, is gaining significant traction. nih.govmdpi.com For this compound and related gabapentinoids, this approach holds the potential to optimize therapeutic outcomes and minimize adverse effects.

Key areas of research in this domain include:

Pharmacogenomics: Studies are underway to identify genetic variations that influence an individual's response to gabapentinoids. nih.govthieme-connect.com For example, research has explored how genetic differences in drug transporters or metabolic enzymes might affect the pharmacokinetics and efficacy of these drugs. A recent study identified a potential genetic marker linked to the efficacy of gabapentin (B195806) in treating chronic pelvic pain, opening the door for more targeted treatment strategies. ox.ac.uk

Biomarker Discovery: The identification of biomarkers that can predict treatment response is a critical goal. These could include genetic markers, protein levels, or specific metabolic profiles that correlate with how a patient will respond to this compound.

Genotype-Specific Dosing: Ultimately, the goal is to use an individual's genetic information to guide the selection and dosing of medications. mdpi.com This could help to avoid the trial-and-error approach that is often used in pain management and other conditions. ox.ac.uk

The integration of pharmacogenomic data into clinical practice could lead to more precise and effective use of this compound, ensuring that patients receive the right drug at the right dose.

Application in Combinatorial Chemistry and High-Throughput Screening Initiatives

The discovery of new drugs with improved properties is often accelerated by the use of combinatorial chemistry and high-throughput screening (HTS). researchgate.netresearchgate.net These technologies allow for the rapid synthesis and evaluation of large libraries of compounds.

In the context of this compound, these approaches are being used to:

Generate Diverse Chemical Libraries: Combinatorial chemistry techniques are employed to create a wide variety of derivatives of the core this compound structure. researchgate.net This is achieved by systematically modifying different parts of the molecule, such as the side chain or the amino and carboxylic acid groups. The use of building blocks like Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid facilitates the synthesis of these diverse peptide-based structures. chemimpex.com

High-Throughput Screening for Novel Activity: HTS platforms are used to rapidly screen these chemical libraries for activity against various biological targets. nih.govucr.edu For instance, fluorescent-based assays and membrane potential assays have been developed to screen for modulators of GABA receptors in a high-throughput format. researchgate.netnih.govucr.edu

The combination of combinatorial synthesis and HTS allows researchers to efficiently explore a vast chemical space and identify new lead compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.

Advanced Computational and Artificial Intelligence-Driven Drug Discovery Strategies

In recent years, computational methods and artificial intelligence (AI) have become indispensable tools in drug discovery. nih.govnih.gov These approaches can significantly reduce the time and cost associated with developing new drugs by predicting the properties of molecules before they are synthesized.

For this compound and its analogs, these strategies are being applied to:

Molecular Modeling and Docking: Computational models are used to simulate the interaction of this compound derivatives with their biological targets. mdpi.com This allows researchers to understand the key structural features required for binding and to design new molecules with improved affinity and selectivity.

In Silico Screening: Virtual screening of large compound databases can identify potential new drug candidates without the need for extensive laboratory work. enamine.net This involves using computer algorithms to predict which molecules are most likely to be active against a particular target.

AI-Driven De Novo Design: AI algorithms, particularly generative models, are being used to design entirely new molecules with desired properties. nih.gov These models can learn the complex relationships between chemical structure and biological activity and then generate novel compounds that are predicted to be effective.

Q & A

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

- Methodological Answer :

- Scaffold Diversification : Synthesize analogs with modified methyl groups (e.g., 4-ethyl or 4-cyclopropyl) or substituted aminomethyl moieties (e.g., hydroxylation).

- High-Throughput Screening (HTS) : Test libraries in functional assays (e.g., calcium flux for receptor activation).

- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.